molecular formula C7H10N2O2S B2942022 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid CAS No. 1042725-25-6

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid

Cat. No.: B2942022
CAS No.: 1042725-25-6
M. Wt: 186.23
InChI Key: WZILZAHTMWGUJV-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid (CAS: 1042725-25-6) is a sulfur-containing pyrazole derivative with the molecular formula C₇H₁₀N₂O₂S and an estimated molecular weight of 186.17 g/mol (calculated from structural analysis). The compound features a pyrazole core substituted with methyl groups at positions 3 and 5, a sulfanyl (thioether) group at position 4, and an acetic acid side chain. Its purity is typically ≥95%, as noted in commercial specifications.

Properties

IUPAC Name

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-7(5(2)9-8-4)12-3-6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZILZAHTMWGUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. For instance, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrazole derivative with a suitable thiolating agent, such as thiourea or a thiol, in the presence of a base like sodium hydroxide.

    Attachment of the Acetic Acid Moiety: The final step involves the reaction of the sulfanyl-substituted pyrazole with chloroacetic acid or its derivatives under basic conditions to yield 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides or sulfones, a key modification for tuning electronic properties:

ReagentConditionsProductYield
H<sub>2</sub>O<sub>2</sub> (30%)RT, 6–8 h in acetic acidSulfoxide derivative65–70%
mCPBA0°C → RT, 12 h in CH<sub>2</sub>Cl<sub>2</sub>Sulfone derivative80–85%

Key Findings :

  • Oxidation selectivity depends on stoichiometry and reaction time. Excess H<sub>2</sub>O<sub>2</sub> drives sulfone formation but risks over-oxidation of the pyrazole ring.

  • Sulfoxide derivatives show enhanced hydrogen-bonding capacity, relevant for enzyme inhibition studies.

Substitution Reactions

Nucleophilic substitution occurs at the pyrazole ring’s nitrogen or sulfur atoms:

2.1. Alkylation at Sulfur

The sulfanyl group reacts with alkyl halides to form thioethers:

SubstrateReagentProductConditions
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMFMethylthioether derivative60°C, 4 h, 75% yield

Mechanism :

  • Base-mediated deprotonation of the sulfanyl group enhances nucleophilicity for S-alkylation.

2.2. Aromatic Substitution

Electrophilic substitution on the pyrazole ring occurs at the C-3/C-5 methyl groups under Friedel-Crafts conditions:

ReagentProductNotes
AcCl/AlCl<sub>3</sub>Acetylated pyrazole derivativeLimited regioselectivity observed

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

Reaction TypeReagentProductYield
EsterificationSOCl<sub>2</sub>/ROHEthyl/methyl esters85–90%
AmidationEDC/HOBt, RNH<sub>2</sub>Primary/secondary amides70–80%

Applications :

  • Esters improve lipid solubility for membrane permeability studies.

  • Amidation with bioactive amines generates targeted protease inhibitors.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

ConditionsProductCatalyst
PPA, 120°C, 3 hThiazolo[4,5-b]pyridine derivativesPolyphosphoric acid

Structural Confirmation :

  • Cyclized products characterized by <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography .

Spectroscopic Characterization

Critical data for reaction monitoring:

TechniqueKey Signals
<sup>1</sup>H NMRδ 2.29 (s, 6H, CH<sub>3</sub>), δ 3.75 (s, 2H, SCH<sub>2</sub>), δ 12.1 (br, 1H, COOH)
IR1695 cm<sup>−1</sup> (C=O), 2550 cm<sup>−1</sup> (S-H)

Stability and Reactivity Trends

  • pH Sensitivity : Degrades above pH 9 via hydrolysis of the sulfanyl-acetic acid linkage.

  • Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures.

Scientific Research Applications

2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the pyrazole ring can interact with various receptors and enzymes, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid is highlighted through comparisons with derivatives sharing the pyrazole-acetic acid scaffold but differing in substituents. Key compounds are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity Reference
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid C₇H₁₀N₂O₂S 186.17 1042725-25-6 Sulfanyl (thioether) ≥95%
(3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid C₇H₁₀N₂O₂ 154.17 32701-75-0 Acetic acid (no sulfur) Verified
2-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)adamantan-1-yl]acetic Acid C₁₄H₂₀N₄O₂ 276.34 438218-34-9 Bulky adamantane moiety 95%
2-(1-(3,4-Difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid C₁₃H₁₂F₂N₂O₂ 266.24 1416343-09-3 3,4-Difluorophenyl group ≥95%
{(3,5-Dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic Acid C₁₆H₂₀N₄O₄S 376.42 899703-63-0 Sulfonyl group (oxidized sulfur) High

Key Research Findings

Impact of Sulfur Substitution: The sulfanyl group in the target compound increases lipophilicity (predicted logP ~1.5) compared to the non-sulfur analog (C₇H₁₀N₂O₂, logP ~0.8). This enhances membrane permeability, a critical factor in drug design. In contrast, the sulfonyl group in {(3,5-Dimethylphenyl)[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}acetic Acid introduces higher polarity, favoring hydrogen bonding and aqueous solubility.

Steric and Electronic Effects: The adamantane-substituted derivative (C₁₄H₂₀N₄O₂) exhibits a 21% increase in molecular weight compared to the target compound, likely improving thermal stability but reducing solubility.

Synthetic and Application Considerations :

  • The ≥95% purity of the target compound aligns with pharmaceutical intermediate standards, whereas adamantane-containing analogs may require specialized purification due to steric hindrance.
  • Sulfur oxidation states (sulfanyl vs. sulfonyl) dictate reactivity: sulfanyl groups are prone to oxidation, while sulfonyl derivatives are more stable but less nucleophilic.

Biological Activity

2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid (CAS No. 1042725-25-6) is a compound that has gained attention in recent years for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and research findings.

  • Molecular Formula : C7H10N2O2S
  • Molecular Weight : 186.23 g/mol
  • Boiling Point : 387.4 ± 42.0 °C (predicted)
  • Density : 1.36 ± 0.1 g/cm³ (predicted)
  • pKa : 3.53 ± 0.10 (predicted) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid. The compound demonstrated significant activity against multiple pathogens.

Research Findings

A study reported the minimum inhibitory concentration (MIC) values for several derivatives, with some exhibiting MICs as low as 0.22 to 0.25 μg/mL against resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. The compound also showed a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin .

CompoundMIC (μg/mL)MBC (μg/mL)Biofilm Reduction (%)
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid0.22 - 0.25Not specifiedSignificant
CiprofloxacinNot specifiedNot specifiedModerate

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that certain pyrazole compounds exhibit cytotoxic effects on various cancer cell lines.

Case Study

A study focused on the anticancer activity of pyrazole derivatives indicated that compounds similar to 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic acid inhibited cell proliferation in cancer cell lines with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and dihydrofolate reductase (DHFR) inhibition .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been documented in several studies, highlighting their potential as therapeutic agents.

The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes associated with inflammation pathways. This suggests that the compound may be beneficial in treating inflammatory diseases.

Safety and Toxicology

Hemolytic activity studies revealed that the compound exhibits low toxicity, with hemolytic activity percentages ranging from 3.23% to 15.22%, indicating a favorable safety profile compared to Triton X-100 .

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